

Application Notes: Friedel-Crafts Synthesis of 1,4-Dibenzylbenzene

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Compound of Interest

Compound Name: 1,4-Dibenzylbenzene

Cat. No.: B8799938

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Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the alkylation or acylation of aromatic rings. The synthesis of **1,4-dibenzylbenzene** via this method is a significant process for producing a symmetrical aromatic hydrocarbon. This compound serves as a valuable precursor and intermediate in the development of more complex molecules, including pharmaceuticals and specialty chemicals such as flame retardants.^{[1][2]} The protocol described herein details a Friedel-Crafts alkylation of benzene with α,α' -dichloro-p-xylene, utilizing anhydrous ferric chloride as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution.

Principle of the Reaction

The reaction proceeds through the generation of a benzyl carbocation electrophile from α,α' -dichloro-p-xylene, promoted by the ferric chloride catalyst. Benzene, acting as the nucleophile, then attacks the carbocation. The reaction occurs twice on the para-disubstituted xylene derivative to yield the final **1,4-dibenzylbenzene** product. Controlling reaction conditions is crucial to favor the desired disubstituted product and minimize side reactions.

Data Presentation

A summary of the physicochemical properties of **1,4-dibenzylbenzene** and the parameters for a representative synthesis are provided below.

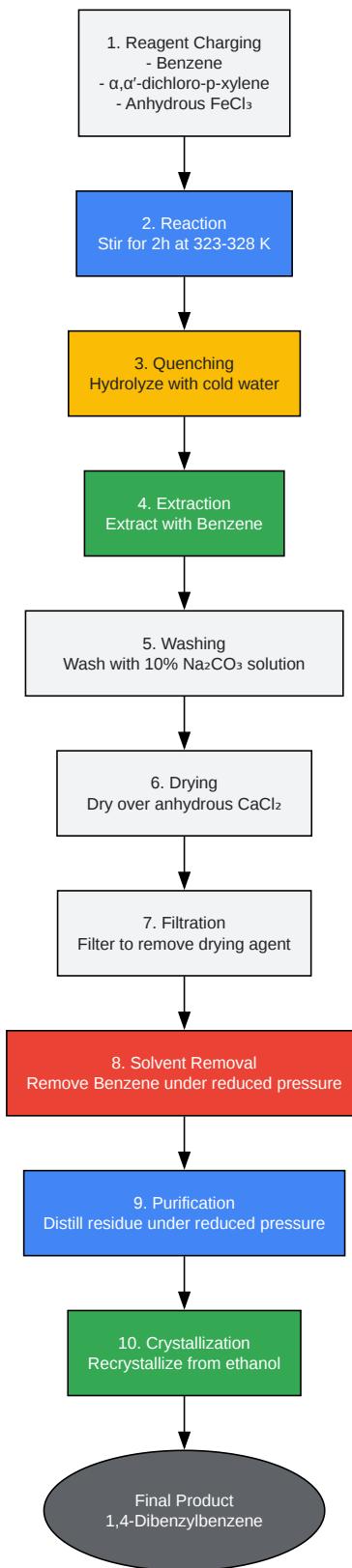
Table 1: Physicochemical Properties of **1,4-Dibenzylbenzene**

Property	Value	Reference
CAS Number	793-23-7	[1] [3]
Molecular Formula	C ₂₀ H ₁₈	[1] [4]
Molecular Weight	258.36 g/mol	[1] [4]
Melting Point	87.5 °C	[1]
Boiling Point	431–434 K / 0.15 mmHg	[2]
Appearance	Colorless blocks (recrystallized)	[2]

Table 2: Reaction Parameters for the Synthesis of **1,4-Dibenzylbenzene**

Parameter	Value	Reference
Reactants		
Benzene	210 g (2.7 mol)	[2]
α,α'-dichloro-p-xylene	28.9 g (0.165 mol)	[2]
Catalyst		
Anhydrous Ferric Chloride	0.24 g	[2]
Reaction Conditions		
Temperature	323–328 K (50-55 °C)	[2]
Reaction Time	2 hours	[2]
Result		
Yield	15.5 g (35%)	[2]

Experimental Workflow Diagram

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Caption: Experimental workflow for the synthesis of **1,4-dibenzylbenzene**.

Experimental Protocol

This protocol is adapted from a reported synthesis of **1,4-dibenzylbenzene**.[\[2\]](#)

Materials and Equipment:

- 500 mL round-bottom flask
- Magnetic stirrer and stir bar
- Thermometer
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel (500 mL)
- Distillation apparatus for vacuum distillation
- Rotary evaporator (optional)
- Standard laboratory glassware
- Benzene (C₆H₆)
- α,α'-dichloro-p-xylene (C₈H₈Cl₂)
- Anhydrous ferric chloride (FeCl₃)
- Sodium carbonate (Na₂CO₃)
- Anhydrous calcium chloride (CaCl₂)
- Ethanol (for recrystallization)
- Deionized water

Procedure:

- Reaction Setup:
 - To a 500 mL flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 210 g (2.7 mol) of benzene, 28.9 g (0.165 mol) of α,α' -dichloro-p-xylene, and 0.24 g of anhydrous ferric chloride.[2]
- Reaction Execution:
 - Stir the mixture and heat it to maintain a temperature between 323–328 K (50–55 °C).[2]
 - Continue stirring at this temperature for 2 hours.[2]
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture and hydrolyze it by carefully adding cold water.
 - Transfer the resulting two-phase mixture to a separatory funnel.
 - Extract the aqueous layer with 200 mL of benzene.[2]
 - Combine the organic layers and wash them three times with 100 mL portions of aqueous 10% sodium carbonate solution to neutralize any remaining acid.[2]
 - Dry the organic layer over anhydrous calcium chloride.[2]
- Purification:
 - Filter the dried organic solution to remove the calcium chloride.
 - Remove the benzene solvent, for instance by using a rotary evaporator or by distillation.
 - Transfer the remaining residue to a distillation flask and perform a distillation under reduced pressure. Collect the fraction boiling at 431–434 K (158–161 °C) at 0.15 mmHg.[2] This should yield approximately 15.5 g of **1,4-dibenzylbenzene**.[2]
- Recrystallization (Optional, for high purity):

- For further purification, dissolve the distilled product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the resulting colorless block-like crystals by filtration.[2]

Characterization: The final product can be characterized by standard analytical techniques.

- ^1H NMR (400 MHz, CDCl_3): δ 7.32-7.19 (m, 10H, phenyl-H), 7.13 (s, 4H, central benzene-H), 3.97 (s, 4H, methylene-H).[2]
- ^{13}C NMR (CDCl_3): δ 141.17, 138.81, 128.95, 128.88, 128.41, 125.99, 41.49.[2]
- Melting Point: The melting point of the purified product should be approximately 87.5 °C.[1]

Safety Precautions:

- Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
- Anhydrous ferric chloride is corrosive and moisture-sensitive. Handle with care in a dry environment.
- α,α' -dichloro-p-xylene is a lachrymator and irritant.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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